2-Phenyloxazole

Vue d'ensemble

Description

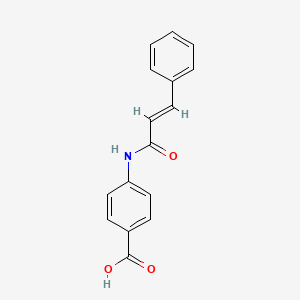

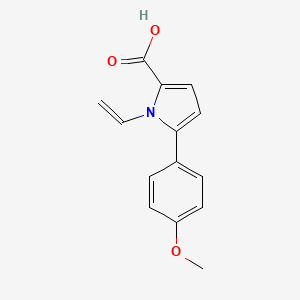

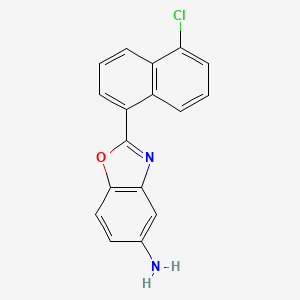

2-Phenyloxazole is a chemical compound with the molecular formula C9H7NO .

Molecular Structure Analysis

The molecular weight of 2-Phenyloxazole is 145.16 g/mol . The molecule consists of a five-membered oxazole ring attached to a phenyl group . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Physical And Chemical Properties Analysis

2-Phenyloxazole is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 247.3±23.0 °C at 760 mmHg, and a flash point of 96.0±18.5 °C . It has a molar refractivity of 41.2±0.3 cm3 .

Applications De Recherche Scientifique

Synthesis and Electrophilic Substitution Reactions

2-Phenyloxazole can be synthesized through a process that includes the preparation of 2-phenyloxazoline and its subsequent aromatization by the action of nickel peroxide. This compound is particularly reactive to electrophilic substitution reactions at the oxazole ring, with the 5 position being more active than the 4 position .

Fungicidal Applications

Derivatives of 2-Phenyloxazole, specifically N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives, have been designed and synthesized. These compounds have shown potential fungicidal activities against various plant pathogens such as Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .

Formation of Heterocyclic Derivatives

2-Phenyloxazole serves as a precursor in the synthesis of oxazolo[5,4-d]pyrimidin-7-one, a heterocyclic derivative with biological relevance. This is achieved by heating 5-amino-2-phenyloxazole-4-carbonitrile in a formic acid–acetyl anhydride mixture or melting it with urea .

Mécanisme D'action

Target of Action

2-Phenyloxazole is a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives, in general, have been found to interact with various enzymes and receptors, imparting preferential specificities in their biological responses .

Mode of Action

The mode of action of 2-Phenyloxazole involves its interaction with these targets, leading to various biological responsesIt is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

2-Phenyloxazole, like other oxazole derivatives, can affect various biochemical pathwaysOxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by oxazole derivatives , it can be inferred that 2-Phenyloxazole may have diverse molecular and cellular effects.

Orientations Futures

Oxazole and its derivatives, including 2-Phenyloxazole, are of significant interest in medicinal chemistry . Future research is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to medicinal chemistry .

Propriétés

IUPAC Name |

2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCBPOPQTLHDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343355 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyloxazole | |

CAS RN |

20662-88-8 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research indicates that PHOX derivatives, specifically PHOX15, can inhibit both the aggregation of tau protein and its phosphorylation by kinases like GSK3β and Cdk5. [] This dual action helps restore the physiological interaction between tau and microtubules in neurons, potentially counteracting the neurodegenerative processes associated with tauopathies. []

A: Yes, a derivative named MSL (4-(4-fluorophenyl)sulfonyl-5-methylthio-2-phenyloxazole) has been shown to enhance autophagic activity. [] This enhancement is linked to Tfeb activation, leading to accelerated lipid clearance (likely via lipophagy) and reduced inflammasome activation. [] MSL's positive effects on mitochondrial function contribute to an improved metabolic profile in obesity models. []

ANone: The molecular formula of 2-phenyloxazole is C9H7NO, and its molecular weight is 145.16 g/mol.

A: Yes, spectroscopic data, including NMR and IR, is available for 2-phenyloxazole and many of its derivatives. [, , , , ] These data are crucial for confirming the structure of synthesized compounds and understanding their electronic properties.

A: Molecular dynamics simulations have provided insights into the interaction of PHOX15 with tau protein. These simulations suggest that PHOX15 binding within specific channels of tau protofilaments can hinder the formation of pathological tau structures like paired helical filaments (PHFs). []

A: While specific QSAR models are not detailed in the provided abstracts, chemoinformatic analysis was employed to identify 2-phenyloxazole derivatives as potential inhibitors of tau aggregation and modulators of tau phosphorylation. [] This suggests that data suitable for QSAR model development is likely being generated.

A: Research on 2-phenyloxazole derivatives, particularly those targeting diacylglycerol acyltransferase-1 (DGAT-1) and human monoamine oxidase B (MAO-B), highlights the impact of structural modifications on activity and selectivity. [, ] Specific substitutions on the phenyl ring or at the 4-position of the oxazole ring significantly affect potency and selectivity towards these targets. [, ] For example, the introduction of a hydroxyl group at the ortho position of the phenyl ring in a series of 2-phenyloxazole-4-carboxamides led to enhanced MAO-B inhibitory activity and selectivity. []

A: The 4-position of the 2-phenyloxazole ring appears to be a key site for structural modifications that influence biological activity. Studies exploring Stille cross-coupling reactions have demonstrated the feasibility of introducing various substituents at this position. [, ] Additionally, research on 2-phenyloxazole-based HIV-1 protease inhibitors emphasizes the importance of modifications at this position for enhancing potency and selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)